Omarigliptin

Vue d'ensemble

Description

Omarigliptin, également connu sous le nom de MK-3102, est un médicament antidiabétique oral puissant et à action prolongée appartenant à la classe des inhibiteurs de la dipeptidyl peptidase-4 (DPP-4). Il est utilisé pour le traitement une fois par semaine du diabète de type 2. This compound agit en inhibant l'enzyme DPP-4, ce qui augmente les niveaux d'hormones incrétines telles que le peptide-1 semblable au glucagon (GLP-1) et le peptide insulinotrope dépendant du glucose (GIP). Ces hormones contribuent à réguler la glycémie en augmentant la sécrétion d'insuline, en diminuant la libération de glucagon et en ralentissant la vidange gastrique .

Méthodes De Préparation

La synthèse de l'Omarigliptin implique plusieurs étapes clés, notamment l'utilisation de réactions catalysées par le ruthénium. La voie de synthèse comprend généralement les étapes suivantes :

Résolution cinétique dynamique (DKR) : Une α-aminocétone racémique est réduite pour fixer deux centres stéréogènes contigus.

Cycloisomérisation : Un alcool bis-homopropargylique subit une cycloisomérisation pour former un dihydropyranne.

Oxydation catalysée par le ruthénium : Le dihydropyranne est oxydé pour former la pyrannone désirée.

Les méthodes de production industrielle de l'this compound impliquent le passage à l'échelle de ces réactions pour atteindre des rendements et une pureté élevés. Le procédé comprend l'utilisation de catalyseurs efficaces et de conditions de réaction optimisées pour garantir la reproductibilité et la possibilité de mise à l'échelle de la synthèse .

Analyse Des Réactions Chimiques

Liquid-Liquid Extraction (LLE) Optimization

Omarigliptin’s extraction from human plasma involves a tertiary butyl methyl ether–diethyl ether (TBME-DEE) mixture, achieving 98.5% recovery with minimal emulsion formation. Acetonitrile acts as a diluent for the internal standard (alogliptin), enhancing reproducibility and reducing matrix effects .

| Parameter | Value/Description |

|---|---|

| Extraction solvent | TBME-DEE (1:1 v/v) |

| Recovery efficiency | 98.5% |

| Internal standard | Alogliptin (10 µL in acetonitrile) |

| Matrix effect reduction | ≤5% variability |

Chromatographic and Mass Spectrometric Conditions

LC-MS/MS analysis employs a Zorbax SB-C18 column (1.8 µm, 50 × 2.1 mm) with an isocratic mobile phase of acetonitrile/0.3% formic acid (90:10, v/v) . Key parameters include:

| Parameter | Value |

|---|---|

| Flow rate | 0.3 mL/min |

| Injection volume | 10 µL |

| Run time | 1.2 min |

| Column temperature | 25°C |

| Detection mode | Positive ESI |

Mass transitions (MRM):

-

This compound: m/z 399.2 → 153.0 (40 V cone voltage, 50 eV collision energy)

-

Alogliptin (IS): m/z 340.2 → 116.0 (30 V cone voltage, 55 eV collision energy)

Blood-Brain Barrier (BBB) Penetration and Formulation

This compound’s lipophilicity (logP = 1.8) enables BBB crossing, achieving a brain/plasma ratio of 0.22 after oral administration. Intranasal delivery with sodium lauryl sulfate (SLS) enhances this ratio to 0.72 (3.3× improvement) .

| Route | Brain GLP-1 Increase | BBB Penetration Ratio |

|---|---|---|

| Oral | 1.8× baseline | 0.22 |

| Intranasal (SLS) | 2.6× baseline | 0.72 |

Key interactions:

-

Solubilization: SLS micelles improve drug solubility via hydrophobic interactions.

-

Enhancement: SLS disrupts nasal mucosa, increasing paracellular transport .

Stability and Degradation

This compound remains stable in plasma under:

-

Freeze-thaw cycles (3 cycles, −80°C to 25°C).

-

Short-term storage (24 hr at 25°C).

No significant degradation occurs under acidic (0.1% formic acid) or oxidative (acetonitrile) LC-MS/MS conditions .

Species-Specific Protein Binding

Human plasma exhibits 10–13% lower recovery compared to rat plasma, attributed to stronger drug-protein binding in humans .

Applications De Recherche Scientifique

Clinical Trials and Meta-Analyses

Numerous clinical trials have established the efficacy of omarigliptin in reducing hemoglobin A1c (HbA1c) levels and fasting plasma glucose (FPG) in patients with T2DM. A meta-analysis involving 16 randomized controlled trials with 8,804 participants demonstrated that this compound significantly reduced HbA1c levels compared to placebo and other antihyperglycemic agents (mean difference of -0.58%) .

Key Findings from Clinical Studies:

- HbA1c Reduction : In one study, this compound resulted in a reduction of HbA1c by 0.61% after 16 weeks compared to placebo .

- FPG Reduction : Another analysis indicated a decrease in FPG by 0.48 mmol/L when compared to control groups .

- Achievement of Glycemic Targets : this compound increased the number of participants achieving HbA1c < 7.0% by 103% compared to controls .

Safety Profile

This compound has been reported to have a favorable safety profile. Adverse events (AEs) were similar across treatment groups, with no significant differences in serious AEs or hypoglycemic events when compared to placebo . The incidence of symptomatic hypoglycemia was slightly higher in the this compound group but did not lead to severe cases .

Repositioning Potential

Recent studies have explored the potential for repositioning this compound for other therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound is capable of crossing the blood-brain barrier (BBB), which is a significant finding since most DPP-4 inhibitors do not have this capability .

Neuroprotective Effects

- Mechanism : By crossing the BBB, this compound may exert neuroprotective effects through increased brain concentrations of glucagon-like peptide-1 (GLP-1), which has been associated with neuroprotection and improved cognitive function .

- Intranasal Formulation : An intranasal formulation has been developed to enhance delivery and efficacy, showing a 3.3-fold increase in brain/plasma ratio compared to oral administration .

Summary of Applications

| Application Area | Findings |

|---|---|

| Type 2 Diabetes Management | Significant reductions in HbA1c and FPG; well-tolerated with minimal adverse effects. |

| Neurodegenerative Diseases | Potential as an antiparkinsonian agent due to ability to cross BBB and enhance GLP-1 levels. |

Mécanisme D'action

Omarigliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones lower blood glucose concentrations by increasing insulin secretion and decreasing glucagon release in a glucose-dependent manner . The molecular targets of this compound include the DPP-4 enzyme and the incretin hormone pathways .

Comparaison Avec Des Composés Similaires

L'Omarigliptin est comparé à d'autres inhibiteurs de la DPP-4 tels que l'alogliptine, la linagliptine et la sitagliptine. L'unicité de l'this compound réside dans sa nature à action prolongée, qui permet une administration une fois par semaine, par rapport à l'administration une fois par jour requise pour les autres inhibiteurs de la DPP-4 . Cette fréquence d'administration réduite peut améliorer l'observance du traitement par les patients et le contrôle glycémique global .

Des composés similaires comprennent :

- Alogliptine

- Linagliptine

- Sitagliptine

- Saxagliptine

Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs profils pharmacocinétiques et leurs régimes posologiques .

Activité Biologique

Omarigliptin, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, has gained attention for its potential in treating type 2 diabetes mellitus (T2DM) and its emerging applications in neuroprotection. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and potential repurposing as a neuroprotective agent.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

this compound exhibits a unique pharmacokinetic profile characterized by:

- Rapid Absorption : Peak plasma concentrations are typically reached within 0.5 to 4 hours post-administration .

- Long Half-Life : The terminal half-life exceeds 100 hours, allowing for once-weekly dosing .

- Dose Proportionality : Studies show that the area under the curve (AUC) and maximum concentration (C_max) increase dose-dependently within the therapeutic range of 1 to 50 mg .

Pharmacodynamic Effects

The primary mechanism of action involves the inhibition of DPP-4, which leads to increased levels of active glucagon-like peptide-1 (GLP-1). Key findings include:

- DPP-4 Inhibition : Inhibition levels range from approximately 77% to 89% at 168 hours post-dose, indicating sustained activity over the dosing interval .

- GLP-1 Stabilization : this compound stabilizes active GLP-1 levels, enhancing glucose-dependent insulin secretion and reducing glucagon secretion .

Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data

| Parameter | Value |

|---|---|

| Absorption Time | 0.5 - 4 hours |

| Terminal Half-Life | >100 hours |

| DPP-4 Inhibition (%) | 77% - 89% at 168 hours |

| AUC Dose Proportionality | Yes |

| Recommended Dose Range | 1 - 50 mg once weekly |

Case Studies and Research Findings

Recent studies have explored the potential of this compound beyond its role as a DPP-4 inhibitor. Notably, research indicates its ability to cross the blood-brain barrier (BBB), suggesting possible applications in neurodegenerative diseases such as Parkinson's disease.

Neuroprotective Potential

A study demonstrated that this compound's low molecular weight and lipophilicity enable it to penetrate the BBB effectively. This was evidenced by a significant increase in brain GLP-1 concentration following intranasal administration compared to oral dosing .

Table 2: Neuroprotective Study Results

| Administration Route | Brain/Plasma Ratio | GLP-1 Concentration Increase |

|---|---|---|

| Oral | Baseline | Control Group |

| Intranasal | 3.3-fold increase | 2.6-fold increase |

Propriétés

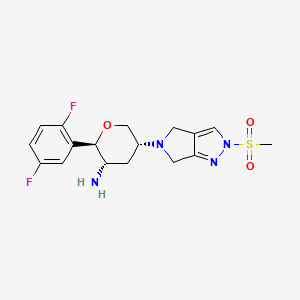

IUPAC Name |

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMPWKUAHLTIBJ-ISTRZQFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153678 | |

| Record name | Omarigliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226781-44-7 | |

| Record name | Omarigliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omarigliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226781447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omarigliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omarigliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1226781-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMARIGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.